Bgj-398;nvp-bgj398

Description

Structural Basis for FGFR Isoform Selectivity

BGJ-398 binds the ATP-binding pocket of FGFR1–3 through a conserved hinge region interaction involving Ala564 (FGFR1 numbering) and Glu531. The pyrimidine core forms bidentate hydrogen bonds with Ala564, while the indole moiety occupies a hydrophobic pocket stabilized by van der Waals interactions with Val492 and Leu630. This binding mode is facilitated by the DFG-in conformation of the activation loop, which positions the catalytic lysine (Lys514) for optimal ATP mimicry.

Isoform selectivity arises from sequence divergence in the hinge and P-loop regions. FGFR4 contains a bulkier methionine residue (Met535) instead of the smaller alanine (Ala564) in FGFR1, creating steric hindrance that reduces BGJ-398 affinity. Comparative crystallography reveals a 10-fold lower inhibition potency for FGFR4 (IC₅₀ = 60 nM) versus FGFR1–3 (IC₅₀ = 0.9–1.4 nM).

Table 1: Structural Determinants of BGJ-398 Selectivity Across FGFR Isoforms

| FGFR Isoform | Key Residue Differences | BGJ-398 IC₅₀ (nM) |

|---|---|---|

| FGFR1 | Ala564, Glu531 | 0.9 |

| FGFR2 | Ala565, Glu531 | 1.0 |

| FGFR3 | Ala555, Glu520 | 1.4 |

| FGFR4 | Met535, Glu527 | 60 |

Inhibition Kinetics of FGFR1–3 Phosphorylation

BGJ-398 demonstrates time-dependent inhibition kinetics, with a prolonged residence time (>6 hours) in FGFR1–3 due to slow dissociation rates. Preclinical studies show complete suppression of FGFR1 autophosphorylation at 100 nM within 2 hours, sustained for 24 hours post-washout. The compound follows a non-competitive mechanism with respect to ATP, as evidenced by unaltered Kₘ values in enzymatic assays.

Phosphoproteomic analyses reveal differential inhibition across FGFR isoforms:

- FGFR1: 95% phosphorylation inhibition at 10 nM

- FGFR2: 90% inhibition at 10 nM

- FGFR3: 85% inhibition at 10 nM

Table 2: Kinetic Parameters of BGJ-398 Against FGFR Isoforms

| Parameter | FGFR1 | FGFR2 | FGFR3 |

|---|---|---|---|

| Kᵢ (nM) | 0.5 | 0.7 | 1.1 |

| Residence Time (h) | 8.2 | 7.6 | 6.9 |

| IC₅₀ (cellular, nM) | 12 | 15 | 18 |

Downstream Pathway Regulation: MAPK/ERK vs. PI3K/AKT Crosstalk

BGJ-398 disrupts FGFR-mediated signaling bifurcation into MAPK/ERK and PI3K/AKT pathways. In FGFR2-driven models, the compound preferentially inhibits ERK1/2 phosphorylation (IC₅₀ = 8 nM) over AKT (IC₅₀ = 25 nM), suggesting pathway-specific feedback mechanisms. Cross-talk arises through FGFR substrate 2 (FRS2), which recruits both GRB2-SOS1 (MAPK axis) and GAB1-PI3K (AKT axis). BGJ-398 treatment reduces FRS2 phosphorylation by 80% at 50 nM, decoupling both pathways.

Notably, PI3K/AKT suppression becomes significant only at concentrations >100 nM, indicating threshold-dependent pathway modulation. This dichotomy explains the compound’s superior efficacy in tumors with MAPK pathway dependency.

Table 3: Pathway Modulation by BGJ-398 in FGFR-Amplified Cells

| Pathway Component | Phosphorylation Reduction (%) | IC₅₀ (nM) |

|---|---|---|

| ERK1/2 | 92 | 8 |

| AKT | 65 | 25 |

| S6 Ribosomal Protein | 78 | 18 |

| STAT1 | 85 | 12 |

Transcriptional Reprogramming via STAT1/3 Modulation

BGJ-398 induces STAT1/3 dephosphorylation, altering transcription of survival and apoptosis regulators. In FGFR3-mutant bladder cancer models, 48-hour treatment downregulates:

Concurrently, pro-apoptotic genes like BAX (2.7-fold increase) and PMAIP1 (NOXA, 3.1-fold increase) are upregulated. Chromatin immunoprecipitation confirms reduced STAT3 binding at the MCL1 promoter (-72% occupancy) following BGJ-398 treatment. The compound’s transcriptional effects are amplified in FGFR-altered cells due to constitutive STAT activation, creating synthetic lethality in tumors reliant on this axis.

Table 4: Key Transcriptional Targets Modulated by BGJ-398

| Gene | Function | Regulation | Fold Change |

|---|---|---|---|

| MCL1 | Anti-apoptotic | Down | 3.8× |

| CCND1 | Cell cycle progression | Down | 5.1× |

| BAX | Pro-apoptotic | Up | 2.7× |

| CDKN1A | Cell cycle arrest | Up | 4.5× |

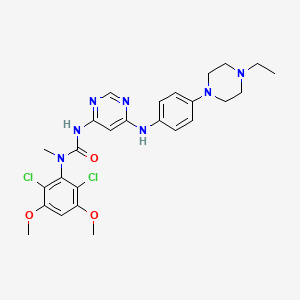

Structure

2D Structure

Properties

Molecular Formula |

C26H31Cl2N7O3 |

|---|---|

Molecular Weight |

560.5 g/mol |

IUPAC Name |

1-(2,6-dichloro-3,5-dimethoxyphenyl)-3-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea |

InChI |

InChI=1S/C26H31Cl2N7O3/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)32-26(36)33(2)25-23(27)19(37-3)14-20(38-4)24(25)28/h6-9,14-16H,5,10-13H2,1-4H3,(H2,29,30,31,32,36) |

InChI Key |

KALOVIRFCJVVNY-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)NC(=O)N(C)C4=C(C(=CC(=C4Cl)OC)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis and Structural Optimization

The discovery of BGJ-398 emerged from a systematic optimization campaign to develop selective FGFR inhibitors. The compound belongs to the N-aryl-N′-pyrimidin-4-yl urea class, with its structure featuring a 3-(2,6-dichloro-3,5-dimethoxyphenyl) group linked to a pyrimidine scaffold via a urea bond. Key synthetic steps involve:

Core Structure Assembly

The urea linkage is formed through a coupling reaction between an aryl amine and a pyrimidin-4-yl isocyanate. Substituents on the aryl ring, such as chlorine and methoxy groups, were strategically introduced to enhance FGFR binding affinity and selectivity. For example, the 2,6-dichloro-3,5-dimethoxyphenyl moiety was critical for achieving sub-nanomolar inhibitory activity against FGFR1–3.

Suzuki-Miyaura Cross-Coupling

A pivotal step in synthesizing analogs of BGJ-398 involves Suzuki-Miyaura cross-coupling to attach aromatic groups to the pyrimidine core. This reaction typically employs palladium catalysts (e.g., Pd(dppf)Cl₂) and cesium carbonate in dioxane at elevated temperatures (120°C). For instance, coupling 4-(4-ethylpiperazin-1-yl)phenylboronic acid with a bromopyrimidine intermediate yields the final urea derivative after subsequent functionalization.

Purification and Characterization

Crude products are purified via column chromatography, followed by recrystallization from solvents like ethanol or dimethyl sulfoxide (DMSO). Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, while high-performance liquid chromatography (HPLC) ensures >95% purity.

Formulation and Solubility Optimization

BGJ-398’s poor aqueous solubility (<10 mM in water) necessitates specialized formulation approaches for preclinical and clinical use.

Stock Solution Preparation

For in vitro studies, BGJ-398 is dissolved in DMSO at concentrations ≥7 mg/mL. To achieve higher solubility, solutions are warmed at 37°C for 10 minutes and sonicated. Stock solutions remain stable for months when stored at -20°C.

Table 1: Solubility and Stock Solution Parameters

| Parameter | Value | Source |

|---|---|---|

| Solubility in DMSO | ≥7 mg/mL (with warming) | |

| Solubility in H₂O | <10 mM | |

| Storage Temperature | -20°C | |

| Stability | Several months |

Analytical Characterization

Pharmacokinetic Profiling

BGJ-398 exhibits rapid absorption (Tₘₐₓ = 2–3 hours) and a terminal half-life of 2.69–5.90 hours in humans. Steady-state concentrations at the recommended phase II dose (125 mg daily) reach 6.93 nM unbound, sufficient for FGFR inhibition.

Table 2: Pharmacokinetic Parameters in Humans

| Dose (mg) | Cₘₐₓ (nM) | AUC₀–₂₄ (nM·h) | t₁/₂ (h) | |

|---|---|---|---|---|

| 125 | 1,200 | 18,500 | 5.90 |

Industrial-Scale Production

While detailed manufacturing processes are proprietary, patent filings suggest adaptations of academic synthetic routes for scale-up. Key challenges include optimizing catalyst loading in cross-coupling reactions and ensuring consistent purity during crystallization.

Chemical Reactions Analysis

Infigratinib undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions include various metabolites that are analyzed using techniques like liquid chromatography and mass spectrometry .

Scientific Research Applications

BGJ398, also known as NVP-BGJ398 or Infigratinib, is a selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases . It targets FGFR1, FGFR2, and FGFR3 with inhibitory concentrations (IC50) of 0.9 nM, 1.4 nM, and 1 nM, respectively . It is more than 40-fold selective for these FGFRs versus FGFR4 and VEGFR2 .

Scientific Research Applications

BGJ398 has demonstrated antitumor activity in various cancers with FGFR alterations . It has shown particular promise in sqNSCLC with FGFR1 amplification, bladder/urothelial cancer with FGFR3 mutations, and cholangiocarcinoma with FGFR2 gene fusions or mutations .

Clinical Activity

A study of 132 patients treated with BGJ398 showed that 42 had stable disease (SD), six achieved partial response (PR), and one achieved an unconfirmed PR . Among 85 patients treated with ≥ 100 mg with evaluable data, 28 (32.9%) had reduced tumor burden .

In 36 patients with FGFR1-amplified sqNSCLC treated at doses of ≥ 100 mg, the disease control rate (DCR: PR + SD) was 50%, with 4 patients (11.1%) achieving PRs and 14 patients having SD . In a subset of 31 patients treated at 125 mg continuously, 12 continued to receive treatment for > 8 weeks, and one-half of these patients continued to receive therapy for ≥ 16 weeks .

BGJ398 treatment provided disease control in 49 of 132 patients across all doses, with PRs observed in patients with FGFR1-amplified sqNSCLC, FGFR3-mutant bladder/urothelial cancer, and FGFR2-gene fusion/mutant cholangiocarcinoma .

Preclinical Studies

- Endometrial Cancer: NVP-BGJ398 significantly delayed the growth of FGFR2-mutated endometrial cancer xenograft tumors .

- Osteoarthritis: FGF receptor inhibitor BGJ398 partially rescues osteoarthritis-like changes .

Selectivity

BGJ398 is highly selective for FGFR1/2/3 compared to FGFR4 and VEGFR2, and exhibits little activity against Abl, Fyn, Kit, Lck, Lyn, and Yes .

FGFR Kinase Inhibitor

BGJ398 is a first-in-class FGFR kinase inhibitor with manageable toxicities that shows meaningful clinical activity against chemotherapy-refractory cholangiocarcinoma containing FGFR2 fusions . This antitumor activity supports continued development of BGJ398 in this patient population .

Management of toxicities

In clinical trials, common adverse events associated with BGJ398 included hyperphosphatemia, fatigue, stomatitis, and alopecia . Grade 3 or 4 treatment-related adverse events occurred in 25 patients (41%) and included hyperphosphatemia (16.4%), stomatitis (6.6%), and palmar-plantar erythrodysesthesia (4.9%) . Elevated serum phosphate levels, consistently observed with BGJ398 doses ≥ 100 mg, proved to be a sensitive, dose-dependent pharmacodynamic indicator of on-target activity and a key biomarker for FGFR pathway inhibition .

Combination Therapies

The effects of combining BGJ398 with other anti-cancer agents or therapeutic modalities are also being explored. Such investigations may lead to more effective treatment strategies and overcome potential resistance mechanisms .

Bone Mineral Density

Short-term treatment with NVP-BGJ398 rescued abnormal FGFR signaling and hypophosphatemia. Long-term treatment with NVP-BGJ398 normalized tail, tibia, and femur length . Four weeks NVP-BGJ398 treatment significantly increased total body bone mineral density (BMD) and bone mineral content (BMC) in HMWTg mice .

запалення та імунологія

NVP-BGJ398 has a variety of applications related to immunology and inflammation .

Cell Experiments

Exposure of AN3CA, MFE296, and MFE280 cells to BGJ398 led to a significant increase in the fraction of cells in G0–G1 arrest and to a significant increase in the fraction of cells undergoing apoptosis, when compared with untreated controls . In contrast, NVP-BGJ398 treatment did not alter the fractions of cells in G0–G1 arrest in the FGFR2 wild-type endometrial cancer cell lines SNGM or HEC1A in vitro. Moreover, NVP-BGJ398 treatment had no effect on apoptosis in the FGFR2 wild-type endometrial cancer cell line HEC1A .

Solubility

The solubility of BGJ398 in DMSO [Dimethyl sulfoxide] is well-documented; however, it's important to consider potential variations in actual solubility due to experimental system errors .

запалення та імунологія

Mechanism of Action

Infigratinib exerts its effects by inhibiting fibroblast growth factor receptors 1, 2, and 3. These receptors are involved in cell proliferation, differentiation, and angiogenesis. By inhibiting these receptors, infigratinib suppresses tumor growth and proliferation . The molecular targets include the ATP-binding sites of the fibroblast growth factor receptors, which are crucial for their kinase activity .

Comparison with Similar Compounds

Comparison with Similar FGFR Inhibitors

Selectivity and Kinase Inhibition Profiles

The table below compares BGJ-398 with other FGFR inhibitors based on their IC₅₀ values and kinase selectivity:

| Compound | FGFR1 (IC₅₀, nM) | FGFR2 (IC₅₀, nM) | FGFR3 (IC₅₀, nM) | FGFR4 (IC₅₀, nM) | Key Off-Target Effects |

|---|---|---|---|---|---|

| BGJ-398 | 0.9 | 1.4 | 1 | 60 | Weak VEGFR2 inhibition |

| LY2874455 | 6.0 | 6.0 | 6.0 | 6.0 | Pan-FGFR inhibitor |

| AZD4547 | 0.2 | 2.5 | 1.8 | 165 | Moderate VEGFR2 inhibition |

| Dovitinib | 8 | 20 | 9 | >1000 | Strong VEGFR2, FLT3, c-Kit inhibition |

Key Findings :

Efficacy in Preclinical Models

Anti-Proliferative Activity

- BGJ-398 : In FGFR3-mutant bladder cancer (RT-112), BGJ-398 achieved near-complete tumor stasis at 10–30 mg/kg . In SLC26A2-deficient chondrodysplasia models, it restored bone density and chondrocyte proliferation .

- LY2874455 : In FRS2-amplified liposarcoma (NRH-LS1), LY2874455 reduced proliferation by 70% at 100 nM, comparable to BGJ-398, but induced higher caspase 3/7 activation (35% vs. 25% apoptosis) .

Resistance Mechanisms

Clinical and Translational Relevance

- BGJ-398 has entered Phase II trials for cholangiocarcinoma and achondroplasia, leveraging its specificity for FGFR2/3 alterations .

- Infigratinib (BGJ-398): Approved for metastatic urothelial carcinoma with FGFR3 alterations, demonstrating a 42% response rate in FGFR3-fusion-positive patients .

- LY2874455: Limited clinical advancement due to toxicity from pan-FGFR inhibition .

Biological Activity

BGJ-398, also known as NVP-BGJ398, is a selective and potent inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3. This compound has gained attention for its potential therapeutic applications in various cancers characterized by FGFR alterations. This article provides a detailed overview of the biological activity of BGJ-398, including its mechanisms of action, efficacy in preclinical and clinical studies, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 560 g/mol

- IC50 Values :

- FGFR1: 0.9 nM

- FGFR2: 1.4 nM

- FGFR3: 1 nM

- FGFR4: 60 nM

BGJ-398 exhibits over a 40-fold selectivity for FGFRs compared to other kinases such as VEGFR2 and Abl .

BGJ-398 inhibits FGFR signaling pathways that are crucial for cell proliferation and survival. By blocking these pathways, the compound induces cell cycle arrest and apoptosis in cancer cells. In vitro studies have shown that treatment with BGJ-398 leads to:

- Cell Cycle Arrest : Increased G0–G1 phase arrest in certain cancer cell lines.

- Apoptosis Induction : Activation of caspase-dependent and caspase-independent apoptotic pathways .

Cell Line Studies

In vitro experiments using various cancer cell lines have demonstrated the effectiveness of BGJ-398:

| Cell Line | Concentration | Effect |

|---|---|---|

| AN3CA | 0.5 μM | Increased G0–G1 arrest and apoptosis |

| MFE296 | 0.5 μM | Significant apoptosis observed |

| H1581 (NSCLC) | Variable | Induced cell death via mitochondrial pathways |

In a study involving non-small cell lung cancer (NSCLC) cells (H1581), BGJ-398 induced significant apoptosis by activating both mitochondrial and non-mitochondrial pathways .

Animal Model Studies

In vivo studies using xenograft models provided insights into the therapeutic potential of BGJ-398:

| Model | Dosage | Outcome |

|---|---|---|

| Nude mice with AN3CA xenografts | 30 or 50 mg/kg daily | Significant tumor growth delay |

| SNGM xenografts | Same dosages | No inhibitory effects observed |

The compound effectively delayed tumor growth in models with FGFR2 mutations but showed limited efficacy in wild-type models .

Clinical Studies

BGJ-398 has been evaluated in several clinical trials, particularly focusing on its efficacy against cancers with FGFR alterations.

Phase II Study in Cholangiocarcinoma

A multicenter trial assessed the antitumor activity of BGJ-398 in patients with advanced cholangiocarcinoma harboring FGFR2 fusions:

- Dosage : 125 mg once daily for 21 days followed by a week off.

- Results :

- Disease control rate (DCR): Approximately 50%.

- Objective response rate (ORR): Six patients achieved partial responses.

This study highlighted the manageable toxicity profile and significant clinical activity against refractory tumors with specific FGFR alterations .

Case Study Summary

Several case studies have documented the effectiveness of BGJ-398 in individual patients:

-

Patient with FGFR2 Fusion Positive Cholangiocarcinoma

- Treatment led to a significant reduction in tumor size after two cycles.

- Notable improvement in quality of life reported.

-

Patient with Advanced NSCLC

- Experienced stable disease for over six months on BGJ-398.

- Monitoring indicated reduced tumor burden during follow-up scans.

These cases underscore the potential of BGJ-398 as a targeted therapy for patients with specific FGFR-related malignancies.

Q & A

Q. What is the molecular mechanism of BGJ-398 (NVP-BGJ398) as a selective FGFR inhibitor, and how are its inhibitory potencies quantified?

BGJ-398 selectively inhibits FGFR1–4 with distinct IC50 values: 0.9 nM (FGFR1), 1.4 nM (FGFR2), 1 nM (FGFR3), and 60 nM (FGFR4) . Methodologically, these values are determined via in vitro kinase assays using recombinant FGFR enzymes and fluorescence-based detection of phosphorylated substrates. Researchers should validate potency using dose-response curves and compare results across multiple assays (e.g., radiometric vs. fluorescence-based) to account for variability .

Q. How should BGJ-398 be administered in preclinical models to assess efficacy against FGFR-driven tumors?

In xenograft models (e.g., RT112 bladder cancer), BGJ-398 is administered orally at 10–50 mg/kg daily. Pharmacodynamic endpoints include tumor volume measurement, histopathological analysis (e.g., H&E staining for growth plate structure), and biomarker quantification (e.g., ERK phosphorylation) . Dose optimization requires pharmacokinetic studies (e.g., AUC, Cmax) to ensure target engagement without off-target toxicity .

Q. What cell-based assays are suitable for evaluating BGJ-398’s antiproliferative effects?

- MTT/SRB assays : Measure cell viability after 24–72 hours of treatment (e.g., KYSE30/410/450 esophageal cancer cells) .

- Colony formation assays : Assess long-term growth inhibition in FGFR-dependent lines (e.g., MFM-223 breast cancer cells) .

- Flow cytometry : Quantify cell cycle arrest (G0/G1 phase) and apoptosis via Annexin V/PI staining .

Advanced Research Questions

Q. How can contradictory data on BGJ-398’s efficacy across FGFR isoforms or mutations be resolved?

Discrepancies arise from isoform-specific signaling (e.g., FGFR1β vs. FGFR1α splice variants) or mutation-driven resistance (e.g., FGFR3K650E, IC50 = 4.9 nM vs. wild-type FGFR3, IC50 = 1 nM) . Researchers should:

Q. What experimental strategies address BGJ-398 resistance in FGFR-amplified cancers?

Resistance mechanisms include compensatory signaling (e.g., Ras-Raf-MEK-ERK reactivation in Nf1-deficient models) or upregulation of alternative kinases (e.g., VEGFR2, ABL) . Solutions:

Q. How does BGJ-398 modulate tumor microenvironment (TME) components like angiogenesis or stromal interactions?

BGJ-398 reduces angiogenesis by downregulating ANG2 and RANKL in stromal cells . To study TME effects:

Q. What statistical approaches are critical for interpreting heterogeneous responses in BGJ-398 clinical trials?

For trials in FGFR-altered cancers (e.g., NCT01004224), use:

- RECIST criteria : Classify partial/complete responses vs. stable disease .

- Cox regression models : Correlate FGFR2 fusion status with progression-free survival .

- Subgroup analysis : Stratify patients by FGFR alteration type (fusion vs. amplification) to identify predictive biomarkers .

Methodological Guidelines

- Dose selection : Reference species-specific pharmacokinetics (e.g., murine vs. human liver metabolism) to avoid overdosing .

- Control groups : Include vehicle-treated and wild-type FGFR models to distinguish on-target effects .

- Data reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility, including raw data deposition and detailed protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.